7-Nitro-3-propyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-nitro-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-8-7-12-11-9(8)5-3-6-10(11)13(14)15/h3,5-6,8,12H,2,4,7H2,1H3 |
InChI Key |
YYWJHVOATZNMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 7 Nitro 3 Propyl 2,3 Dihydro 1h Indole and Analogues
Strategies for Constructing the 2,3-Dihydro-1H-Indole Core
The construction of the 2,3-dihydro-1H-indole skeleton is a central theme in heterocyclic chemistry, with numerous methods focusing on creating the pyrrole (B145914) ring fused to a benzene (B151609) scaffold.
Intramolecular cyclization represents a highly efficient approach for synthesizing the indoline (B122111) core. These reactions involve a precursor molecule containing both the aromatic ring and the side chain that will form the heterocyclic portion, which then undergoes a ring-closing reaction.
Rhodium-catalyzed reactions provide a powerful tool for C-H functionalization and the formation of heterocyclic systems. Dimeric Rh(II) complexes, in particular, are known to catalyze the insertion of carbene species into C-H bonds. snnu.edu.cn While many applications focus on the synthesis of indoles, the underlying C-H activation and cyclization principles are fundamental to constructing the core ring structure. For instance, Rh(II) catalysis can be used for the regioselective C-H alkylation of protic indoles with diazo compounds, demonstrating the catalyst's ability to mediate C-C bond formation at specific positions on the indole (B1671886) nucleus. snnu.edu.cnmdpi.com
Another rhodium-catalyzed approach involves the reaction of β,β-disubstituted styryl azides, which undergo a cascade reaction to selectively produce 2,3-disubstituted indoles. nih.gov This transformation suggests a migratorial process where a new C-C bond is formed in addition to the C-N bond, highlighting the versatility of rhodium catalysts in complex cyclizations. nih.gov The choice of rhodium catalyst and ligands can influence the reaction's efficiency and selectivity. snnu.edu.cnnih.gov
Table 1: Examples of Rhodium-Catalyzed Synthesis of Indole Analogues
| Catalyst | Substrate | Reagent | Product Type | Yield | Ref |
| [Rh₂(esp)₂] | β,β-disubstituted styryl azides | - | 2,3-disubstituted indoles | High | nih.gov |
| [RhCp*Cl₂]₂ / AgSbF₆ | N-H Indoles | Diazo compounds | C2-alkylated indoles | Good to excellent | mdpi.com |
| Rh₂(OAc)₄ | 2-substituted protic indoles | Diazo compounds | C6-alkylated indoles | Low to moderate | snnu.edu.cn |
| Rh(II) carboxylates | Biaryl azides | - | Carbazoles | - | nih.gov |
Metal-catalyzed intramolecular N-arylation, a variation of the Buchwald-Hartwig amination, is a cornerstone for the synthesis of N-heterocycles, including indolines. This method involves the cyclization of a substrate, typically an N-substituted 2-haloaniline derivative, where a metal catalyst facilitates the formation of the C-N bond that closes the ring. Palladium complexes are widely used for this purpose, demonstrating high efficiency and functional group tolerance. nih.gov Copper- and nickel-based catalysts also serve as effective alternatives for these intramolecular C-N coupling reactions. nih.gov
A transition-metal-free approach has also been demonstrated, where aliphatic and aromatic amines react with 2-chlorostyrene (B146407) in the presence of a strong base like potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles. nih.govacs.org This domino reaction proceeds through the formation of an aryne intermediate, followed by nucleophilic attack by the amine and subsequent intramolecular cyclization. nih.gov
Table 2: Catalytic Systems for Intramolecular Aryl Amination in Indoline Synthesis
| Catalyst/Base | Substrate Type | Key Transformation | Product | Ref |
| Palladium Complexes | 2-halo-N-alkenylanilines | Intramolecular C-N coupling | N-Alkylindolines | nih.gov |
| Copper Complexes | 2-halo-N-alkenylanilines | Ullmann-type C-N coupling | N-Alkylindolines | nih.gov |
| Potassium tert-butoxide | 2-chlorostyrene and amine | Domino amination/cyclization | N-substituted indolines | nih.govacs.org |
Free-radical chemistry offers a distinct pathway to the indoline scaffold. A key strategy is the 5-exo-trig cyclization of an aryl radical onto the nitrogen of an azomethine (imine) group. nih.gov This method allows for the modular and convergent synthesis of highly functionalized 2,3-disubstituted indolines. The precursors for this reaction can be readily assembled through a phase-transfer-catalyzed Michael addition of a protected glycine (B1666218) Schiff base to activated styrene (B11656) derivatives. The subsequent radical cyclization is both mild and efficient, providing the protected indoline product ready for further chemical manipulation. nih.gov This approach is particularly valuable for creating chiral indolines with control over diastereoselectivity, especially when using ortho-disubstituted styrenes in the initial Michael addition step. nih.gov
Table 3: Radical-Mediated Synthesis of 2,3-Disubstituted Indolines
| Reaction Sequence | Key Step | Precursor Components | Product Feature | Ref |
| Two-Component Coupling | 5-exo-trig aryl radical cyclization | Glycine Schiff base + Activated styrene | 2,3-cis- and trans-disubstituted indolines | nih.gov |
| Three-Component Coupling | 5-exo-trig aryl radical cyclization | Glycine Schiff base + Alkylidene malonate + Aryl radical precursor | Highly functionalized indolines | nih.gov |
Intramolecular carbolithiation provides an effective route to indolines through a C-C bond-forming cyclization. The reaction typically involves treating an N-allyl-2-haloaniline with an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi). researchgate.netnih.gov This process generates a dilithio species that, upon warming, undergoes cyclization to form a (1-lithio-3-indolinyl)methyllithium intermediate. This organolithium intermediate can then be trapped by sequential addition of different electrophiles, allowing for the synthesis of differentially 1,3-disubstituted indolines. researchgate.net
Furthermore, this method can be rendered enantioselective by conducting the cyclization in the presence of a chiral ligand for the lithium cation. nih.gov The use of (-)-sparteine (B7772259) as a chiral bidentate ligand has been shown to effectively induce asymmetry, leading to the formation of chiral 3-substituted indolines with high enantiomeric purity. nih.gov The choice of solvent is critical for achieving high enantioselectivity, as it influences the coordination of the chiral ligand to the lithium atom. nih.gov
Table 4: Enantioselective Intramolecular Carbolithiation for Indoline Synthesis
| Substrate | Reagent | Chiral Ligand | Electrophile (E+) | Product | Enantiomeric Excess (ee) | Ref |
| N,N-diallyl-2-bromoaniline | t-BuLi | (-)-sparteine | H₂O | (R)-(-)-1-allyl-3-methylindoline | High | nih.gov |
| N-allyl-2-bromoaniline | t-BuLi | (-)-sparteine | Various (e.g., MeI, CO₂) | Chiral 3-substituted indolines | High | nih.gov |
| N-allyl-2-bromoaniline | t-BuLi | (1S,2S)-(+)-N,O-dimethylpseudoephedrine | Various | Enantiomerically enriched indolines | - | researchgate.net |
Palladium catalysis is a versatile and widely employed tool for the synthesis of indoles and their dihydro-analogues. organicreactions.org These methods often involve the cyclization of functionalized anilines, such as o-alkynylanilines or o-vinylanilines. mdpi.commdpi.com One prominent strategy is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, which can be extended to the synthesis of more complex systems. For example, a double palladium-catalyzed reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes using carbon monoxide as a reductant provides an efficient route to the 1H,8H-pyrrolo[3,2-g]indole core. nih.gov This methodology is valued for its mild conditions and broad functional group compatibility. nih.gov
Another common approach is the cyclization of 2-alkynylanilines. mdpi.com Catalysts such as palladium(II) acetate, often used in combination with ligands, can effectively promote the intramolecular hydroamination or aminopalladation of the alkyne, leading to the formation of the indole ring. mdpi.commdpi.com Tandem reactions, such as a Sonogashira coupling followed by cyclization, allow for the one-pot synthesis of 2-substituted indoles from simple o-haloanilines and terminal alkynes. mdpi.com While many of these reactions yield fully aromatic indoles, the dihydroindole (indoline) can be an intermediate or can be obtained through subsequent reduction or by modifying the reaction conditions to favor a non-aromatizing cyclization pathway.
Table 5: Selected Palladium-Catalyzed Cyclizations for Indole Core Synthesis
| Catalyst System | Substrate Type | Reaction Type | Product Type | Ref |
| Pd(OAc)₂ / dppp | 1,4-dialkenyl-2,3-dinitrobenzenes | Double reductive cyclization | 1H,8H-Pyrrolo[3,2-g]indoles | nih.gov |
| Pd(OAc)₂ | 2-alkynylanilines | Intramolecular cyclization | 2-substituted indoles | mdpi.com |
| PdCl₂(CH₃CN)₂ | N-acyl-2-alkynylanilines | Intramolecular addition with acyl migration | 3-acyl-indoles | mdpi.com |
| [Pd(OAc)₂] / Ag₂O | N,N-dimethyl-o-alkynylanilines | Electrophilic cyclization with arylsiloxanes | 2,3-diaryl-N-methylindoles | rsc.org |
Intramolecular Cyclization Reactions
Transition Metal-Free Approaches
The synthesis of dihydroindoles without the use of transition metals represents a significant advancement in green chemistry, avoiding the cost and potential toxicity associated with metal catalysts. researchgate.net These methods often rely on the activation of C-H and C-F bonds or domino reactions mediated by strong bases. acs.orgresearchgate.net
One prominent strategy involves a domino reaction of 2-chlorostyrene with aliphatic or aromatic amines, mediated by potassium tert-butoxide (KOt-Bu). acs.org This base serves a dual role: it first catalyzes the hydroamination of the styrene and then facilitates the formation of an aryne intermediate. acs.org Subsequent intramolecular attack by the amino group on the aryne yields the N-substituted 2,3-dihydroindole. acs.org Yields for various N-substituted dihydroindoles can be substantial, often exceeding 50% in this one-pot procedure. acs.orgacs.org
Another approach is a cyclocondensation of ortho-fluorinated methyl-arenes and N-aryl imines, which is exclusively mediated by a base like potassium hexamethyldisilazide (KHMDS). This method proceeds through a domino sequence of C(sp³)-H activation, 1,2-addition, and a defluorinative SNAr-cyclization to provide 1,2-diarylindolines in high yields. researchgate.net
The table below summarizes representative examples of transition-metal-free syntheses of dihydroindole analogues.
| Starting Materials | Base | Conditions | Product | Yield |
| 2-Chlorostyrene, Aniline | KOt-Bu | Toluene, 135 °C, 20 h | N-Phenyl-2,3-dihydro-1H-indole | Good |
| 2-Fluorotoluene, N-Aryl imine | KHMDS | - | 1,2-Diaryl-2,3-dihydro-1H-indole | Up to 96% researchgate.net |
This table presents generalized data based on cited research for analogous compounds.
Reductive Cyclization and Ring-Closure Strategies
Reductive cyclization is a cornerstone in the synthesis of nitrogen-containing heterocycles, including dihydroindoles. These strategies typically involve the reduction of a functional group, often a nitro group, which then triggers an intramolecular cyclization to form the heterocyclic ring. researchgate.netresearchgate.net
The direct reduction of indole precursors is a common method for obtaining the dihydroindole scaffold. A notable example is the photo-induced reductive Heck cyclization of N-benzoylindoles. This metal- and photocatalyst-free method utilizes UVA/blue LED irradiation to activate a C(sp²)-Cl bond. nih.gov A sacrificial electron donor, such as N,N-diisopropylethylamine (DIPEA), facilitates the formation of radical intermediates, which undergo intramolecular cyclization to yield polycyclic indolinyl compounds in moderate to good yields (50-88%). nih.gov
Another powerful technique is the reductive cyclization of 2-nitrostyrenes. While often catalyzed by transition metals, these reactions can be performed using CO surrogates like phenyl formate, which circumvents the need for pressurized, gaseous carbon monoxide. researchgate.netmdpi.com The reaction involves the reduction of the nitro group, followed by cyclization to form the indole ring, which under specific conditions could potentially be intercepted at the dihydroindole stage.
The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comthermofisher.comwikipedia.org The mechanism involves the formation of a phenylhydrazone, which, after protonation and isomerization to an enamine, undergoes a bohrium.combohrium.com-sigmatropic rearrangement. wikipedia.orgjk-sci.com The final steps typically involve cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org
Adaptations of this synthesis to produce dihydroindoles require interrupting the reaction before the final aromatization step or incorporating a reduction step. A "reductive interrupted Fischer indolization" process has been developed for the assembly of the 20-oxoaspidospermidine framework, a core structure in various dihydroindole Aspidosperma alkaloids. acs.org This one-pot method generates an advanced pentacyclic dihydroindole intermediate with high regio- and chemoselectivity. acs.org Careful analysis of a related Mannich-Fischer indolization process revealed that under certain conditions, a selectively reduced dihydroindole could be detected and its yield increased with prolonged reaction times, suggesting the potential for controlled synthesis. acs.org
To synthesize 7-Nitro-3-propyl-2,3-dihydro-1H-indole using this methodology, one might start with a (2-nitro-phenyl)-hydrazine and an appropriate propyl-containing carbonyl compound, such as 2-pentanone. The key would be to control the reaction conditions to favor the cyclized but not yet aromatized indoline intermediate, followed by a reduction.
The Reissert indole synthesis traditionally involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized, typically using zinc in acetic acid, to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgyoutube.comchempedia.info
Similar to the Fischer synthesis, modifications are necessary to isolate a dihydroindole product. The key step is the reductive cyclization of the nitro group to an amino group, which then attacks the ketone intramolecularly. youtube.com By choosing a suitable reducing agent and controlling the reaction conditions, it is possible to isolate the intermediate indoline before dehydration and aromatization occur. The initial step takes advantage of the enhanced acidity of the benzylic methyl hydrogens, a feature also seen in the Leimgruber-Batcho synthesis. researchgate.net
An intramolecular version of the Reissert reaction, known as the Butin modification, utilizes a furan (B31954) ring-opening to provide the necessary carbonyl for cyclization, yielding an indole with a ketone side chain. wikipedia.org Adapting this to produce a dihydroindole would again depend on preventing the final aromatization step.
The Leimgruber–Batcho synthesis is a highly efficient and popular alternative to the Fischer synthesis for producing indoles, particularly because the required ortho-nitrotoluene starting materials are often commercially available. wikipedia.org The two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often with pyrrolidine (B122466) as a catalyst. wikipedia.orgyoutube.com The second step is a reductive cyclization of the intermediate enamine. wikipedia.org
The mechanism of this second step is crucial for the synthesis of dihydroindoles. The nitro group is reduced to an amino group, which then cyclizes to form a 2-aminoindoline intermediate. researchgate.net The final step in the traditional synthesis is the elimination of dimethylamine (B145610) to afford the aromatic indole. researchgate.net To obtain a dihydroindole, this final elimination step must be suppressed. By carefully selecting the reducing agent and reaction conditions, the 2-aminoindoline or a related indoline intermediate can be isolated. Effective reducing agents for this transformation include Raney nickel with hydrazine, palladium-on-carbon with hydrogen, or stannous chloride. wikipedia.org
For the target molecule, this compound, this synthesis could theoretically start from 1-methyl-2,3-dinitrobenzene and introduce the propyl group at a later stage, or begin with a more complex substituted nitrotoluene. The challenge lies in performing the reductive cyclization of one nitro group while preserving the other.
| Synthesis Name | Typical Starting Materials | Key Transformation | Potential for Dihydroindole |
| Fischer Indole | Arylhydrazine, Aldehyde/Ketone | bohrium.combohrium.com-Sigmatropic rearrangement, Cyclization | Yes, via reductive interruption before aromatization acs.org |
| Reissert Indole | o-Nitrotoluene, Diethyl oxalate | Reductive cyclization of o-nitrophenylpyruvate | Yes, by controlling reduction and preventing dehydration wikipedia.orgyoutube.com |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Reductive cyclization of enamine | Yes, by preventing the final elimination step researchgate.netwikipedia.org |
This table provides a comparative overview of classical indole syntheses and their adaptability for dihydroindole synthesis.
Multi-component Reactions and Cycloadditions
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. bohrium.comarkat-usa.org These reactions are valuable for creating molecular diversity and have been successfully applied to the synthesis of functionalized dihydroindoles.
A notable example is the catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones. acs.orgresearchgate.net This one-pot procedure, conducted under mild conditions, produces functionalized dihydro-1H-indol-4(5H)-ones in excellent yields. acs.org The process often follows the principles of group-assisted-purification (GAP) chemistry, which avoids the need for traditional chromatographic purification. acs.org
While direct synthesis of this compound via MCRs has not been specifically reported, the versatility of these reactions suggests potential pathways. For instance, indole itself can be a component in MCRs to build more complex heterocyclic systems. arkat-usa.orgnih.gov A strategy could involve an MCR to construct a highly substituted dihydroindole ring system, which could then be further modified to yield the target compound.
1,3-Dipolar Cycloaddition Strategies for Indoline Formation
One of the effective methods for constructing the core indoline structure is through 1,3-dipolar cycloaddition reactions. nih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of indoline synthesis, this typically involves the generation of an azomethine ylide, which then reacts with a suitable alkene. mdpi.com
Isatin-derived azomethine ylides are common dipoles used for this purpose. These are generated in situ from the decarboxylative condensation of isatins with α-amino acids. mdpi.com The resulting dipole can then react with a dipolarophile to construct the pyrrolidine ring fused to the benzene ring, forming a spirooxindole-pyrrolidine system. mdpi.com While this often yields spirocyclic compounds, modifications of this strategy can lead to the formation of the fundamental indoline skeleton. nih.govmdpi.com The versatility of this method allows for the synthesis of highly functionalized indolines by choosing appropriate reactants. frontiersin.org For instance, a Rh(II)-catalyzed 1,3-dipolar cycloaddition has been used to prepare indolizinone-based compounds, showcasing the utility of this reaction in building complex heterocyclic systems. acs.org
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Isatins + α-amino acids | Maleimides | EtOH, room temp | N-fused pyrrolidinyl spirooxindoles | mdpi.com |
| Isatins + Benzylamine | Benzylideneacetone | Water, Lewis Acid (CAN or TiO₂) | Spiro-pyrrolidine-oxindoles | frontiersin.org |
| 2-(2-Oxoindoline-3-ylidene)acetates | Nitrones | N/A | Spiroisoxazolidines | nih.gov |
| 1-(2-Benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one | Methyl acrylate | Rh(II) catalyst | Tetrahydroindolizine carboxylate | acs.org |
Regioselective Nitration Strategies at the C-7 Position
Introducing a nitro group specifically at the C-7 position of the indoline ring is a significant challenge due to the multiple reactive sites on the molecule. Various strategies have been developed to achieve this regioselectivity.
Thallation-mediated nitration is a powerful method for achieving regioselective substitution on aromatic rings. The process involves the reaction of an aromatic compound with a thallium(III) salt, such as thallium(III) trifluoroacetate (B77799) (TTFA), to form an arylthallium intermediate. This intermediate can then be treated with a nitrating agent, like sodium nitrite (B80452) or nitrogen dioxide, to replace the thallium group with a nitro group. The initial thallation step is often directed by a nearby functional group, allowing for high regioselectivity that might be difficult to achieve through direct electrophilic aromatic substitution. While not specifically detailed for 7-nitroindoline (B34716) in the provided sources, this methodology is a known strategy for controlled nitration of complex aromatic systems.
Direct nitration of indoles and indolines often leads to a mixture of products due to the high reactivity of the heterocyclic ring. researchgate.net However, regioselectivity can be controlled through several methods.
Directing Groups : Installing a directing group on the indole nitrogen can steer the nitration to specific positions on the benzene core. For instance, the use of a removable N-P(O)tBu₂ group has been shown to direct arylation to the C-7 position using a palladium catalyst. nih.gov A similar directing group strategy could be employed for nitration. A cobalt-catalyzed C-H nitration of 3-substituted indoles at the C-2 position has been achieved using a removable t-Boc directing group, highlighting the utility of this approach. researchgate.netsci-hub.se
Nitrating Agents : The choice of nitrating agent and reaction conditions is crucial. Traditional methods using nitric and sulfuric acid are often harsh. youtube.comlibretexts.org Milder and more selective reagents have been developed. These include metal nitrates like ceric ammonium (B1175870) nitrate (B79036) (CAN) or bismuth subnitrate combined with thionyl chloride, which can achieve mononitration under milder conditions. researchgate.netnih.gov The reaction of N-protected indoles with acetyl nitrate generated in situ at low temperatures can afford 3-nitroindoles in good yields. researchgate.net
An alternative approach to synthesizing 7-nitroindolines is to start with an already nitrated aromatic precursor and then construct the heterocyclic ring. The Fischer indole synthesis, for example, can produce nitroindoles from the reaction of a nitro-substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov This method allows for the unambiguous placement of the nitro group on the benzene ring prior to the cyclization step. For instance, reacting p-nitrophenylhydrazine with 2-methylcyclohexanone (B44802) can yield a nitro-substituted indolenine. nih.gov Similarly, 2,3-dihydro-1H-pyrrolo[1,2-a]indoles have been synthesized and subsequently nitrated to introduce a nitro group onto the indole core. rsc.org
Introduction of the Propyl Substituent at the C-3 Position
The C-3 position of the indole ring is inherently nucleophilic, making it a common site for electrophilic substitution. chim.itnih.gov However, introducing an alkyl group at this position in an indoline (a reduced indole) requires different strategies.
Alkylation at the C-3 position of an indoline or indole nucleus can be achieved through various methods.
Friedel-Crafts Type Reactions : The electron-rich indole ring can undergo Friedel-Crafts alkylation at the C-3 position. While this is more common for indoles, related strategies can be adapted for indolines.
Transition Metal Catalysis : Palladium-catalyzed reactions have been developed for the enantioselective C-3 allylation of 3-substituted indoles, creating a quaternary center at this position. nih.gov Iron-catalyzed C-H alkylation of indoles with unactivated alkenes also provides a route to alkylated products. rsc.org Transition metal-catalyzed "borrowing-hydrogen" methodology allows for the alkylation of indoles and indolines using alcohols as the alkylating agents. researchgate.net
Functionalization via Intermediates : A common strategy involves generating a reactive intermediate that can be trapped by a nucleophile. Arenesulfonyl indoles, for instance, can eliminate the sulfinic group to form a vinylogous imine intermediate, which then reacts with nucleophiles to give C-3 substituted indoles. rsc.org This allows for a wide variety of functional groups to be introduced at this position. rsc.org Directing groups can also be placed at the C-3 position to facilitate functionalization at other parts of the indole ring, such as the C-4 position. nih.govacs.org
For the synthesis of this compound, a propyl group could be introduced onto the C-3 position of a pre-formed 7-nitroindoline using an appropriate propylating agent (e.g., a propyl halide or propyl triflate) under conditions that favor C-alkylation.
| Methodology | Reagents/Catalyst | Position | Key Feature | Reference |
| C-H Arylation | Pd(II) catalyst, Carbonyl directing group | C-4 | Directing group on C-3 guides functionalization to C-4. | nih.govacs.org |
| Enantioselective Allylation | Palladium catalyst, Trialkylboranes | C-3 | Creates a quaternary center at C-3. | nih.gov |
| Borrowing-Hydrogen Alkylation | Transition Metal (e.g., Iron) catalyst, Alcohols | N- or C-3 | Divergent selectivity between N- and C-3 alkylation. | researchgate.net |
| C-H Alkylation | Iron catalyst, Unactivated alkenes | C-3 | Additive-free, regioselective alkylation. | rsc.org |
| Nucleophilic Addition | Arenesulfonyl indoles as precursors, Nucleophiles | C-3 | In situ generation of a reactive intermediate. | rsc.org |
Integration of Propyl Moiety During Ring Formation
The introduction of an alkyl substituent at the C3-position of the indole nucleus during the initial ring-forming process is a highly efficient strategy. Several classical and modern named reactions in organic chemistry allow for such an integration, pre-installing the desired carbon framework before the heterocyclic core is fully aromatized.
One of the most prominent methods for indole synthesis is the Fischer indole synthesis , a reaction that forms the indole ring from a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. nih.gov The mechanism involves the formation of a phenylhydrazone, which then isomerizes to an enamine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia yields the aromatic indole. nih.govthieme-connect.com To achieve a 3-propyl-substituted indole, the choice of the ketone is crucial. The reaction of a phenylhydrazine with 2-pentanone, for instance, would directly furnish a 2-methyl-3-propyl-indole. To obtain a solely 3-propylindole, a propyl-substituted aldehyde would be required, which upon reaction with phenylhydrazine would lead to the desired scaffold.
Another powerful method is the Bartoli indole synthesis , which is particularly effective for the synthesis of 7-substituted indoles. wikipedia.org This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org The reaction requires three equivalents of the Grignard reagent and proceeds through a mechanism involving the formation of a nitrosoarene intermediate, which then reacts with another equivalent of the Grignard reagent. wikipedia.org A subsequent sigmatropic rearrangement and cyclization cascade affords the 7-substituted indole. wikipedia.org While highly effective for substitution at the C7-position, direct installation of a C3-propyl group using this method is less straightforward than with the Fischer synthesis.
Other notable indole syntheses that can incorporate substituents during ring formation are summarized in the table below.
| Indole Synthesis | Reactants | Notes on C3-Substitution |
| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Ketone structure directly determines C2/C3 substitution pattern. nih.gov |
| Bartoli Synthesis | o-Substituted Nitroarene, Vinyl Grignard | Primarily used for 7-substituted indoles. wikipedia.org |
| Leimgruber-Batcho | o-Nitrotoluene derivative, N,N-Dimethylformamide dimethyl acetal | Versatile for various substitutions, including at C3. |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Primarily yields indole-2-carboxylic acids, but derivatization is possible. |
Stereoselective Synthetic Approaches for this compound
The conversion of a 7-nitro-3-propyl-1H-indole precursor to the target 2,3-dihydro-1H-indole (indoline) introduces two adjacent stereocenters at the C2 and C3 positions. The control of both the relative (cis/trans) and absolute (R/S) stereochemistry at these centers is a significant challenge in synthetic organic chemistry.
Enantioselective Methodologies for 2,3-Dihydro-1H-Indoles
The asymmetric synthesis of chiral indolines is most commonly achieved through the catalytic hydrogenation of the corresponding indole's C2-C3 double bond using chiral transition-metal catalysts. This approach is highly atom-economical and can provide high levels of enantioselectivity.
Catalytic Asymmetric Hydrogenation has been extensively developed, with catalysts based on rhodium, ruthenium, and iridium complexed with chiral phosphine (B1218219) ligands showing remarkable success. researchgate.netresearchgate.net For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been used for the highly enantioselective hydrogenation of N-protected indoles, yielding chiral indolines with up to 95% enantiomeric excess (ee). researchgate.net Similarly, iridium catalysts bearing chiral N,P ligands are effective for the asymmetric hydrogenation of N-protected indoles, producing chiral indolines in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.net A significant advantage is that these reactions can often be performed under mild conditions.
Beyond hydrogenation, other strategies have emerged for the enantioselective construction of the indoline core.
Copper-Hydride (CuH) Catalyzed Methods: A diastereo- and enantioselective CuH-catalyzed method has been reported for preparing highly functionalized cis-2,3-disubstituted indolines. This protocol demonstrates broad functional group tolerance. nih.gov
Organocatalysis: Asymmetric synthesis of 2,3-disubstituted indolines can be achieved via an organocatalytic intramolecular Michael addition. Using a primary amine catalyst derived from a cinchona alkaloid, this cyclization reaction affords cis-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee). rsc.org
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been employed to catalyze the enantio- and regioselective (3+2) formal cycloaddition of various enamides with quinone diimides, producing a wide array of 2,3-disubstituted 2-aminoindolines with up to 99% ee. acs.orgresearchgate.net
The table below summarizes selected enantioselective methods applicable to the synthesis of chiral indolines.
| Method | Catalyst/Reagent | Substrate Type | Typical Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Rhodium/PhTRAP researchgate.net | N-Acetylindoles | Up to 95% |
| Asymmetric Hydrogenation | Iridium/Chiral N,P Ligands researchgate.net | N-Protected Indoles | Up to 99% |
| CuH-Catalyzed Cyclization | Copper/Chiral Ligand nih.gov | Styrene Derivatives | High |
| Organocatalytic Cyclization | Cinchona Alkaloid-derived Amine rsc.org | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | Up to 99% |
| (3+2) Cycloaddition | Chiral Phosphoric Acid acs.org | Enecarbamates, Quinone Diimides | Up to 99% |
Chemical Reactivity and Transformations of 7 Nitro 3 Propyl 2,3 Dihydro 1h Indole
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can itself undergo several important transformations. mdpi.comresearchgate.net Its strong electron-withdrawing nature facilitates reactions with nucleophiles and allows for its conversion into other nitrogen-containing functionalities. mdpi.comrsc.org
One of the most fundamental transformations of aromatic nitro compounds is their reduction to the corresponding amino group. This conversion is crucial in synthetic chemistry as it provides a pathway to aromatic amines, which are valuable precursors for a wide array of derivatives. For 7-Nitro-3-propyl-2,3-dihydro-1H-indole, this reduction would yield 7-Amino-3-propyl-2,3-dihydro-1H-indole. This transformation can be achieved using various reducing agents.
Commonly employed methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.
Metal-Acid Systems: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).
Metal Chlorides: Stannous chloride (SnCl₂) is a widely used reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. mdpi.com
The resulting 7-aminoindoline derivative is a significantly different molecule in terms of electronic properties. The amino group is a strong electron-donating group, which alters the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.
7-Nitroindoline (B34716) derivatives, particularly when N-acylated, are renowned for their photoreactive properties, functioning as photolabile protecting groups, often referred to as "caged" compounds. nih.govacs.org These molecules can be cleaved by light to release a protected molecule, offering precise spatial and temporal control over chemical reactions. nih.govnih.gov This characteristic has made them valuable tools in chemical biology, materials science, and synthetic chemistry. nih.govnih.gov
The photochemical activation of N-acyl-7-nitroindolines can be initiated by either a one-photon or a two-photon absorption process. utep.edu
One-Photon Absorption: Typically achieved using near-UV light (e.g., 350 nm). utep.edubiomaterials.org
Two-Photon Absorption: Requires a high-intensity, focused femtosecond laser, usually in the infrared spectrum (e.g., 710 nm). nih.govutep.eduresearchgate.net This method allows for greater penetration depth and three-dimensional control in biological tissues or materials. nih.gov
Upon photoexcitation, the N-acyl-7-nitroindoline undergoes a rearrangement, leading to the cleavage of the amide bond. nih.gov The specific photolysis products can be solvent-dependent. nih.gov In many cases, the reaction proceeds through a highly reactive nitronic anhydride (B1165640) intermediate. nih.gov The photolysis of some 7-nitroindoline derivatives, such as thiocarbamates, has been shown to yield a 7-nitrosoindoline product. nih.govnih.govutep.edu
The applications of this photoreactivity are diverse and include:
Uncaging Bioactive Molecules: Light-induced release of neurotransmitters, amino acids, or ATP in biological systems to study cellular processes. nih.gov
Solid-Phase Peptide Synthesis: Use as a photolabile linker for the synthesis and release of peptides and glycopeptides. nih.gov
Materials Science: Fabrication of photodegradable hydrogels and microstructures for tissue engineering and biophotolithography. nih.govbiomaterials.orgresearchgate.net
| Activation Method | Typical Wavelength | Mechanism | Key Intermediate/Product | Primary Application | References |
|---|---|---|---|---|---|
| One-Photon Excitation | ~350 nm | Absorption of a single UV photon | 7-Nitrosoindoline | Release of "caged" compounds, peptide synthesis | nih.govutep.edu |
| Two-Photon Excitation | ~710 nm | Simultaneous absorption of two infrared photons | Cleaved peptide fragments | 3D microstructure fabrication, controlled release in tissue | nih.govresearchgate.net |
The presence of a strongly electron-withdrawing group like the nitro group significantly alters the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org
For an SNAr reaction to occur, two main conditions must be met:
The aromatic ring must be activated by at least one powerful electron-withdrawing group.
There must be a good leaving group (typically a halide) on the ring. youtube.com
The nitro group is a potent activator for SNAr reactions, particularly when it is positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org In the case of this compound, the nitro group at the C7 position would strongly activate the ortho position (C6) for nucleophilic attack. If a suitable leaving group were present at this position, it could be readily displaced by a strong nucleophile (e.g., alkoxides, amines). The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form the resonance-stabilized anionic intermediate, followed by the departure of the leaving group, which restores the aromaticity of the ring. libretexts.orgnih.gov
Reactions of the 2,3-Dihydro-1H-Indole Ring System
The indoline (B122111) ring system itself possesses distinct reactivity, primarily centered on the aromatic benzene (B151609) moiety and the potential for aromatization.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom (usually hydrogen) on the ring. wikipedia.org The regioselectivity of this reaction on the this compound ring is governed by the combined directing effects of the substituents: the secondary amine, the propyl group, and the nitro group.
Secondary Amine (-NH-): The nitrogen atom is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. In the indoline system, it would strongly direct incoming electrophiles to the C5 position (para) and the C7 position (ortho).
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. wikipedia.org It directs incoming electrophiles to the C4 and C6 positions.
Propyl Group (-CH₂CH₂CH₃): The alkyl group is a weak activating group and an ortho, para-director.
In this substituted system, these effects are in competition. The activating, ortho, para-directing influence of the amine nitrogen is typically dominant. Since the C7 position is already substituted with the nitro group, the most probable site for electrophilic attack is the C5 position, which is para to the amine. Although the nitro group deactivates the entire ring towards electrophilic attack, making the reaction conditions more demanding than for unsubstituted indoline, the powerful activating effect of the nitrogen would still preferentially direct substitution to C5.
The 2,3-dihydro-1H-indole (indoline) ring is the reduced form of the corresponding indole (B1671886). nih.gov It is possible to convert the indoline back to the fully aromatic indole structure through an oxidation reaction known as dehydrogenation. This transformation re-establishes the aromatic pyrrole (B145914) ring.
The dehydrogenation of this compound would result in the formation of 7-Nitro-3-propyl-1H-indole. This aromatization can be accomplished using a variety of oxidizing agents, with common choices including:
Palladium on carbon (Pd/C) at elevated temperatures, often in the presence of a hydrogen acceptor.
Manganese dioxide (MnO₂).
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
This reaction is valuable for creating substituted indoles from indoline precursors, which are often more straightforward to synthesize with specific substitution patterns on the saturated portion of the heterocyclic ring. researchgate.net
Ring-Opening and Rearrangement Reactions
While specific ring-opening and rearrangement reactions of this compound are not extensively documented, the reactivity of the indoline scaffold, particularly in the presence of a nitro group, suggests potential for such transformations under specific conditions.
Photochemical reactions of N-acyl-7-nitroindolines are known to proceed via a nitronic anhydride intermediate, which can lead to cleavage of the N-acyl bond. researchtrends.netnih.gov This process, while not a ring-opening of the indoline core itself, represents a significant structural modification initiated by the nitro group. The reaction pathway is solvent-dependent, with different mechanisms predominating in aqueous versus non-aqueous media. nih.gov Computational studies suggest a complex excited-state pathway for the formation of the reactive nitronic anhydride. researchtrends.net In some cases, photolysis of N-peptidyl-7-nitroindolines can lead to cleavage of the amide bond, generating smaller peptide fragments. researchgate.net
Acid-catalyzed rearrangements are a known feature of the 2,3-dihydroindole skeleton. For instance, diastereoisomeric 2-alkyl-2-phenyl-3-hydroxy-2,3-dihydroindoles undergo elimination of water and a subsequent Wagner-Meerwein-type rearrangement, with the group of higher migratory aptitude shifting from C-2 to C-3. wikipedia.orgslideshare.netlscollege.ac.in While this specific example involves a hydroxyl group, it highlights the potential for carbocation-mediated rearrangements within the indoline framework. The presence of the electron-withdrawing nitro group at the 7-position would likely influence the stability of any carbocationic intermediates and thus the propensity and outcome of such rearrangements.
Functionalization at the Indoline Nitrogen (N-1)
The secondary amine at the N-1 position of the indoline ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents.
N-Acylation: The nitrogen atom can be readily acylated using various acylating agents. Common reagents include acid chlorides, acid anhydrides, and thioesters. nih.govclockss.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent can be critical for achieving high yields and chemoselectivity, especially in the presence of other functional groups. nih.gov For instance, the N-acylation of 5-substituted indoles with carboxylic acids has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), with the electronic nature of the substituent at C-5 influencing the reaction efficiency. researchgate.net
N-Sulfonylation: Similar to acylation, the indoline nitrogen can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This reaction introduces a sulfonyl group, which can serve as a protecting group or modulate the biological activity of the molecule.
Table 1: Reagents for N-1 Functionalization of Indolines
| Transformation | Reagent Class | Specific Examples | Base (if applicable) |
|---|---|---|---|
| N-Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride | Pyridine, Triethylamine |
| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Pyridine, DMAP | |
| Carboxylic Acids | Various | DCC/DMAP | |
| N-Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Pyridine, NaOH |
Chemical Modifications of the Propyl Substituent at C-3
The propyl group at the C-3 position offers another avenue for chemical modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Oxidation and Reduction of Aliphatic Chains
The benzylic position of the propyl group (the carbon atom directly attached to the indoline ring) is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.com This reaction typically requires the presence of a hydrogen atom at the benzylic position. Therefore, treatment of this compound with a strong oxidizing agent could potentially lead to the formation of 7-nitro-2,3-dihydro-1H-indole-3-carboxylic acid.
Reduction of the propyl group itself is generally not feasible under standard conditions as it is an unactivated alkyl chain. However, if functional groups are introduced onto the propyl chain, these can be targeted for reduction.
Derivatization via Side-Chain Functional Groups
The propyl side chain can be functionalized to introduce various reactive handles for further derivatization.
Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator or UV light, can selectively introduce a bromine atom at the benzylic position of the propyl group. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, amino, or cyano groups. The selectivity of free-radical bromination for the benzylic position is due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com
Further Reactions of Functionalized Side-Chains: Once a functional group is introduced onto the propyl side chain, a wide array of subsequent chemical transformations become possible. For example, a hydroxyl group introduced at the benzylic position could be oxidized to a ketone. An amino group could be acylated or alkylated. A terminal double bond introduced via elimination could undergo various addition reactions. These modifications allow for the synthesis of a diverse library of derivatives of this compound with potentially altered physicochemical and biological properties.
Table 2: Potential Modifications of the C-3 Propyl Substituent
| Reaction Type | Reagent/Conditions | Potential Product |
|---|---|---|
| Oxidation | KMnO₄, heat | 7-Nitro-2,3-dihydro-1H-indole-3-carboxylic acid |
| Halogenation | NBS, radical initiator/UV light | 3-(1-Bromopropyl)-7-nitro-2,3-dihydro-1H-indole |
| Hydroxylation (via bromide) | H₂O, base | 1-(7-Nitro-2,3-dihydro-1H-indol-3-yl)propan-1-ol |
| Amination (via bromide) | NH₃ or amine | 1-(7-Nitro-2,3-dihydro-1H-indol-3-yl)propan-1-amine |
Role As an Intermediate in Complex Organic Synthesis
Precursor for Advanced Indoline (B122111) and Indole (B1671886) Scaffold Construction
The 7-nitroindoline (B34716) core serves as a valuable starting point for building more complex molecular frameworks. The nitro group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring and the nitrogen atom. It can be readily transformed into other functional groups, such as an amine, which then allows for a diverse range of subsequent reactions.
The presence of the 3-propyl group provides a specific point of steric and electronic differentiation on the pyrrolidine (B122466) ring. Synthetic strategies often leverage the inherent functionalities of the nitroindoline (B8506331) scaffold to build upon this structure. For instance, the reduction of the nitro group to an amine (7-amino-3-propylindoline) opens up pathways for N-acylation, N-alkylation, or diazotization reactions, leading to a wide array of substituted indolines. Furthermore, oxidation of the indoline ring to the corresponding indole is a common strategy to access a different class of heterocyclic compounds. The specific substitution pattern of 7-Nitro-3-propyl-2,3-dihydro-1H-indole makes it a tailored building block for creating libraries of compounds for drug discovery and materials science. The indole scaffold is a well-established "privileged structure" in pharmacology, and methods to construct substituted indoles are of high importance. nih.govresearchgate.net
Utility in the Synthesis of Fused Heterocyclic Systems
The construction of fused heterocyclic systems is a major focus in organic synthesis due to their prevalence in biologically active molecules and functional materials. The 7-nitroindoline structure can be strategically employed to build such polycyclic systems. The nitro group can direct ortho-lithiation or act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the annulation of additional rings onto the indoline core.
For example, after reduction of the nitro group to an amine, the resulting 7-aminoindoline can undergo condensation reactions with 1,3-dicarbonyl compounds or other bifunctional electrophiles to form fused six-membered rings, such as pyrazino- or quinoxalino-indoles. The reactivity of both the aniline-like amino group and the adjacent C-6 position on the aromatic ring can be harnessed to create complex, multi-ring structures. The synthesis of fused heterocycles often relies on the strategic placement of functional groups that can participate in cyclization reactions, and the 7-nitro group in the starting material provides a key handle for introducing such functionality. researchgate.net
Application in Cascade and Domino Reactions
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, minimizing waste and improving step economy. The reactivity of nitro-substituted aromatic compounds makes them suitable participants in such reaction sequences. While specific cascade reactions involving this compound are not extensively documented, the functional groups present suggest potential applications.
For instance, a cascade sequence could be initiated by the reduction of the nitro group, followed by an intramolecular cyclization. The nitro group itself can participate in reactions such as the nitro-Michael addition, which could be the first step in a sequence leading to complex spirocyclic or fused ring systems. chemrxiv.org The development of novel cascade reactions often involves exploring the reactivity of unique building blocks, and the specific substitution pattern of this compound offers opportunities for discovering new, efficient transformations.
Strategic Use as a "Caged" Compound for Light-Induced Chemical Reactions
One of the most significant applications of the 7-nitroindoline scaffold is its use as a photolabile protecting group, often referred to as a "caged" compound. researchgate.net These molecules are designed to release a biologically active substance upon irradiation with light, allowing for precise spatial and temporal control over biological processes. The photochemical activity is centered around the 7-nitro group.
Typically, the indoline nitrogen is acylated with a molecule to be "caged," such as a neurotransmitter (e.g., glutamate) or a signaling molecule. Upon absorption of light (often in the near-UV range), an intramolecular redox reaction occurs. The excited nitro group abstracts a hydrogen atom from the C-1 acyl group, leading to a cascade of events that ultimately cleaves the N-acyl bond and releases the active molecule. The 7-nitroindoline is converted to a 7-nitrosoindole byproduct. nih.govrsc.org
The efficiency and wavelength of this photolysis can be tuned by substituents on the aromatic ring. While the parent 7-nitroindoline has been used, derivatives with additional electron-donating or -withdrawing groups are often synthesized to optimize photochemical properties like the quantum yield of uncaging and the two-photon absorption cross-section. nih.govnih.gov The 3-propyl substituent on this compound would likely have a modest electronic effect but could influence the solubility and binding properties of the caged compound.
Below is a summary of key photochemical parameters for related 7-nitroindoline compounds, illustrating the principles of their function as caged compounds.
| Compound | Wavelength (nm) | Application | Reference |
| 1-Acyl-7-nitroindolines | 350 | Photorelease of active molecules | nih.gov |
| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | 350 (one-photon), 710 (two-photon) | Photorelease of thiols | nih.gov |
| N-Peptidyl-7-nitroindoline | 710 (two-photon) | Peptide fragment release | researchgate.net |
| 1-Acetyl-5,7-dinitroindoline | 350 | Caged compound with improved photolysis efficiency | rsc.org |
Future Directions in Research on 7 Nitro 3 Propyl 2,3 Dihydro 1h Indole
Development of Novel and Sustainable Synthetic Routes
The synthesis of nitro-substituted indoles and their derivatives is a field of active research, with a growing emphasis on environmentally friendly methods. nih.govopenmedicinalchemistryjournal.com Traditional methods for synthesizing nitroindoles often involve harsh conditions, such as the use of strong acids like nitric acid, which can lead to environmental concerns and low yields. nih.govrsc.org Future research should focus on developing novel and sustainable synthetic routes to 7-Nitro-3-propyl-2,3-dihydro-1H-indole.
Key areas of exploration could include:
Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, catalysts, and reagents is paramount. openmedicinalchemistryjournal.com For instance, methods employing solid acid catalysts, ionic liquids, or catalyst-free conditions under microwave irradiation have been successfully used for other indole (B1671886) derivatives and could be adapted. openmedicinalchemistryjournal.com A recently developed practical method for the regioselective nitration of indoles using ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions presents a promising green alternative. rsc.orgrsc.org
Catalytic Methods: Investigating the use of transition metal catalysts, such as palladium, for the construction of the indole core could offer efficient and selective pathways. researchgate.net Additionally, the use of photocatalysts is an emerging area that aligns with the principles of green chemistry. researchgate.net
Electrochemical Synthesis: Electrosynthesis offers a powerful tool for forging new bonds and has been applied to the synthesis of indole derivatives through dehydrogenative cyclization, avoiding the need for chemical oxidants. organic-chemistry.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions |
| Green Nitration | Environmentally friendly, mild conditions, non-acidic, non-metallic. nih.govrsc.org | Ammonium tetramethylnitrate, trifluoroacetic anhydride (B1165640). rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free. openmedicinalchemistryjournal.com | Varies depending on the specific reaction. |
| Palladium-Catalyzed Cyclization | High efficiency and selectivity. researchgate.net | Palladium catalysts, suitable ligands and starting materials. researchgate.net |
| Electrochemical Synthesis | Avoids chemical oxidants, high atom economy. organic-chemistry.org | Organic redox catalyst, electrochemical cell. organic-chemistry.org |
Exploration of Undiscovered Reactivity Patterns
The reactivity of the indole nucleus is well-established, particularly its propensity for electrophilic substitution at the C3 position. researchgate.net However, the presence of a nitro group at the 7-position and a propyl group at the 3-position, along with the dihydro nature of the indole core, introduces electronic and steric factors that could lead to novel reactivity.
Future research should aim to:
Investigate Electrophilic and Nucleophilic Aromatic Substitution: While the indole ring is generally electron-rich, the nitro group is strongly electron-withdrawing, which could alter the typical reactivity patterns. The electrophilic nature of 3-nitroindoles has been exploited in various chemical reactions. researchgate.net Systematic studies on the substitution reactions of this compound would provide valuable insights into its chemical behavior.
Explore Cycloaddition and Annulation Reactions: Indoles substituted with electron-withdrawing groups, such as 3-nitroindoles, have shown remarkable reactivity in cycloaddition and annulation reactions. researchgate.net Investigating the potential of this compound to participate in such transformations could lead to the synthesis of complex polycyclic structures.
Functionalization of the Propyl Group: The propyl group at the C3 position offers a handle for further synthetic modifications, which could be explored to generate a library of derivatives with diverse properties.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides a powerful tool for understanding the electronic structure, reactivity, and potential applications of molecules. researchgate.netdntb.gov.ua For this compound, advanced computational modeling can offer predictive insights and guide experimental work.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a range of properties, including optimized geometries, molecular electrostatic potential maps, and frontier molecular orbital distributions. researchgate.net This information is crucial for understanding the molecule's reactivity and intramolecular interactions. researchgate.net
Molecular Docking Simulations: If the compound is investigated for potential biological activity, molecular docking studies can predict its binding affinity and interactions with specific biological targets. mdpi.com For instance, indole derivatives have been studied as inhibitors of various enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of related compounds, QSAR models can be developed to correlate structural features with observed activity, aiding in the design of more potent or selective molecules.
Investigation into its Role in Materials Science or Catalyst Design
The unique electronic and structural features of nitro-substituted heterocyclic compounds suggest their potential utility in materials science and catalysis. researchgate.netaip.org
Promising research directions include:
Energetic Materials: Nitro-substituted heterocycles are a well-known class of energetic materials. researchgate.netaip.orglsbu.ac.ukbohrium.com Computational design and experimental synthesis could be employed to evaluate the energetic properties of this compound and its derivatives. researchgate.net
Organic Electronics: The electron-withdrawing nature of the nitro group could impart interesting electronic properties to the molecule, making it a candidate for investigation in organic semiconductors or other electronic materials.
Ligand and Catalyst Development: The indole scaffold is found in ligands and organocatalysts. researchgate.net The nitrogen atom of the indole ring and the nitro group could act as coordination sites for metal ions, suggesting the potential for developing novel catalysts for various organic transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
